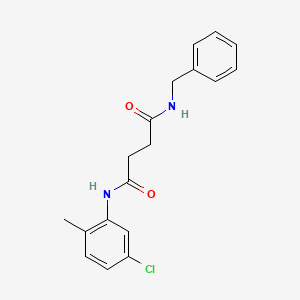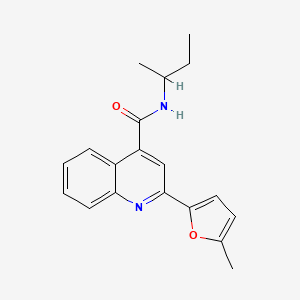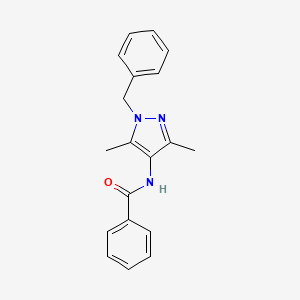![molecular formula C22H25N3O4 B11117689 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide](/img/structure/B11117689.png)
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-(3-methylbutyl)acetamide with a 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy group attached.
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide: It has been investigated for its potential therapeutic activity against triple-negative breast cancer (TNBC) . TNBC is an aggressive subtype of breast cancer that lacks expression of HER2, progesterone receptors, and estrogen receptors.
Méthodes De Préparation
Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with the synthesis of the 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy moiety, followed by its coupling with N-(3-methylbutyl)acetamide. Detailed reaction conditions and intermediates would be needed for a comprehensive understanding.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on optimizing synthetic routes for large-scale production.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.
Substitution: The phenyl and oxadiazole groups are susceptible to substitution reactions.
Reduction: Reduction of the oxadiazole ring is also possible.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Applications De Recherche Scientifique
Chemistry::
Drug Discovery: Investigating its potential as an EGFR/VEGFR-2 inhibitor for TNBC treatment .
Materials Science: Exploring its use in designing novel materials due to its unique structure.
Cancer Therapy: Targeting EGFR and VEGFR-2 pathways in TNBC.
Pharmacology: Assessing its pharmacokinetics and toxicity profiles.
Pharmaceuticals: Potential drug candidate.
Biotechnology: Research and development of targeted therapies.
Mécanisme D'action
The compound likely inhibits EGFR and VEGFR-2 kinases, disrupting cell signaling pathways crucial for cancer cell survival and angiogenesis. Further studies are needed to elucidate the precise mechanism.
Comparaison Avec Des Composés Similaires
. The uniqueness lies in its specific combination of functional groups.
Propriétés
Formule moléculaire |
C22H25N3O4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)12-13-23-20(26)14-28-19-10-6-17(7-11-19)22-24-21(25-29-22)16-4-8-18(27-3)9-5-16/h4-11,15H,12-14H2,1-3H3,(H,23,26) |
Clé InChI |
KSFQNQSIDQLKOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyclohexylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11117626.png)

![N'~1~-[(6-Chloro-1,3-benzodioxol-5-YL)methylene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11117654.png)
![N-({N'-[(E)-(4-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11117664.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117665.png)
![3-allyl-2-{[3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-yliden]methyl}-5-{(E)-2-[1-ethyl-4(1H)-quinolinyliden]ethylidene}-4-oxo-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11117672.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone](/img/structure/B11117687.png)


![3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11117706.png)
![3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11117710.png)
![4-[(4-Methylbenzoyl)(2-thienylmethyl)amino]benzoic acid](/img/structure/B11117711.png)

